molecular formula C21H18N6O4 B12156869 N'~1~,N'~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide

N'~1~,N'~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide

Cat. No.: B12156869
M. Wt: 418.4 g/mol
InChI Key: JUYGKCDBPWWRGN-UHFFFAOYSA-N
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Description

N’~1~,N’~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide is a complex organic compound characterized by its unique structure, which includes two indole-derived moieties linked by a pentanedihydrazide backbone. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide typically involves the condensation of indole-2,3-dione (isatin) derivatives with pentanedihydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

    Step 1: Dissolve isatin derivatives in ethanol.

    Step 2: Add pentanedihydrazide to the solution.

    Step 3: Reflux the mixture for several hours.

    Step 4: Cool the reaction mixture and filter the precipitate.

    Step 5: Purify the product by recrystallization.

Industrial Production Methods

While the laboratory synthesis is well-documented, industrial production methods for this compound are less common due to its specialized applications. scaling up the synthesis would involve optimizing the reaction conditions to ensure high yield and purity, potentially using continuous flow reactors to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The indole rings can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’~1~,N’~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has shown potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use in drug development, particularly for their ability to inhibit specific enzymes or pathways involved in disease processes.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism by which N’~1~,N’~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide exerts its effects is primarily through its interaction with biological macromolecules. It can bind to enzymes, altering their activity, or interact with DNA, affecting gene expression. The exact pathways involved depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~5~-bis(4-chlorobenzylidene)pentanedihydrazide
  • N’~1~,N’~5~-bis(2-ethoxybenzylidene)pentanedihydrazide
  • N’~1~,N’~5~-bis(4-methoxybenzylidene)pentanedihydrazide

Uniqueness

N’~1~,N’~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide stands out due to its indole-based structure, which imparts unique electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and material science, where such properties are crucial.

Properties

Molecular Formula

C21H18N6O4

Molecular Weight

418.4 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-1H-indol-3-yl)imino]pentanediamide

InChI

InChI=1S/C21H18N6O4/c28-16(24-26-18-12-6-1-3-8-14(12)22-20(18)30)10-5-11-17(29)25-27-19-13-7-2-4-9-15(13)23-21(19)31/h1-4,6-9,22-23,30-31H,5,10-11H2

InChI Key

JUYGKCDBPWWRGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCCC(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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